4-chloro-1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide
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Overview
Description
4-chloro-1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
N-methylation: Methylation of the pyrazole nitrogen can be carried out using methyl iodide or dimethyl sulfate.
Carboxamide formation: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine, such as 2-methylphenylamine, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-methyl-1H-pyrazole-5-carboxamide: Lacks the 2-methylphenyl group.
1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide: Lacks the chloro group.
4-chloro-1H-pyrazole-5-carboxamide: Lacks both the methyl and 2-methylphenyl groups.
Uniqueness
4-chloro-1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide is unique due to the combination of its functional groups, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-chloro-2-methyl-N-(2-methylphenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-8-5-3-4-6-10(8)15-12(17)11-9(13)7-14-16(11)2/h3-7H,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQADUVGURENOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=NN2C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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